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These application notes provide a comprehensive overview of the current methodologies

employed in clinical research on the microdosing of lysergamides, with a primary focus on

lysergic acid diethylamide (LSD). The following sections detail experimental protocols,

summarize quantitative data from recent studies, and visualize key pathways and workflows.

I. Introduction
The practice of microdosing, defined as the regular ingestion of sub-hallucinogenic doses of

psychedelics, has gained considerable attention for its purported benefits on mood, creativity,

and cognitive function.[1][2] While much of the initial evidence was anecdotal, a growing body

of rigorous, placebo-controlled research is emerging to systematically evaluate the safety and

efficacy of this practice.[3] Lysergamides, particularly LSD, are a primary focus of this

research due to their potent interaction with the serotonin system.[4] These notes are intended

to serve as a practical guide for researchers designing and conducting studies in this field.

II. Experimental Protocols
The following protocols are synthesized from several recent randomized controlled trials

(RCTs) investigating the effects of LSD microdosing.

A. Participant Selection
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A critical aspect of study design is the definition of the target population. Most studies to date

have focused on two main groups: healthy volunteers and patients with Major Depressive

Disorder (MDD).

Inclusion and Exclusion Criteria for Healthy Volunteers:

Inclusion: Healthy male and female adults (typically 18-65 years old), proficient in the local

language, able to provide informed consent.

Exclusion: History of major psychiatric disorders, substance use disorders (excluding

caffeine and nicotine), significant medical conditions (cardiovascular, neurological, etc.),

current use of psychotropic medications, personal or immediate family history of psychotic

disorders, and prior adverse reactions to psychedelics.[1][2]

Inclusion and Exclusion Criteria for MDD Patients:

Inclusion: Diagnosis of MDD according to DSM-5 criteria, a baseline score on a standardized

depression scale (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS) > 20).[5][6]

Exclusion: Similar to healthy volunteers, with additional criteria such as active suicidality,

treatment-resistant depression (failure to respond to multiple standard treatments), and

comorbid psychiatric disorders like bipolar disorder or schizophrenia.[5][6]

B. Dosing and Administration
The dosing regimen is a key variable in microdosing research. The aim is to use a dose that is

sub-perceptual, meaning it does not produce significant alterations in consciousness.

Dosage: Doses of LSD typically range from 5 µg to 26 µg.[3][7][8] A common dose used in

several studies is 10 µg.[1][2] Some protocols allow for dose titration based on participant

tolerability, for instance, ranging from 4 to 20 µg.[5][6]

Formulation: LSD is often administered sublingually to ensure consistent absorption.[9]

Frequency: A common dosing schedule is one dose every three to four days.[1][2][7] This is

intended to prevent the development of tolerance.

Duration: Study durations typically range from 4 to 8 weeks.[1][2][5][6][10]
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Blinding: To mitigate expectancy effects, studies are typically double-blind or even triple-

blind, with an active placebo (e.g., a low dose of a substance with perceptible but non-

psychedelic effects) sometimes used to strengthen the blind.[5][6]

C. Outcome Measures
A multi-modal approach to assessment is crucial for capturing the wide range of potential

effects of microdosing.

1. Psychiatric and Psychological Measures:

Depression: Montgomery-Åsberg Depression Rating Scale (MADRS) is a common primary

outcome measure in studies with depressed participants.[5][6][10]

Anxiety and Stress: Validated questionnaires such as the State-Trait Anxiety Inventory (STAI)

and the Perceived Stress Scale (PSS) are frequently used.[2]

Mood: Daily mood ratings, often collected via smartphone apps, can capture acute effects on

dose days versus non-dose days.[2]

Personality and Creativity: The NEO Five-Factor Inventory and various creativity tasks (e.g.,

the Alternate Uses Task) are used to assess changes in these domains.[1][2]

2. Cognitive Measures:

A battery of standardized cognitive tests is used to assess various domains, including:

Processing Speed: Symbol Digit Modalities Test

Working Memory: N-Back Task

Inhibitory Control: Go/No-Go Task

Attention: Sustained Attention to Response Task (SART)[11]

3. Neurobiological Measures:
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Brain Imaging: Resting-state functional magnetic resonance imaging (rs-fMRI) is used to

investigate changes in brain connectivity.[1][2]

Electrophysiology: Electroencephalography (EEG) can measure changes in brain activity

and cortical plasticity.[1][2]

Biomarkers: Blood samples can be analyzed for changes in markers of neuroplasticity, such

as Brain-Derived Neurotrophic Factor (BDNF), and for pharmacokinetic analysis of the

lysergamide and its metabolites.[9][12]

4. Safety and Tolerability:

Adverse Events: Systematic recording of all adverse events, with a particular focus on

anxiety, which has been reported as a potential side effect.[12][13][14]

Cardiovascular Monitoring: Measurement of heart rate and blood pressure.[3]

Sleep: Actigraphy watches are used to objectively measure sleep duration and quality.[1][2]

[12]

III. Quantitative Data Summary
The following tables summarize key quantitative findings from recent microdosing studies.

Table 1: Effects of LSD Microdosing on Depression and Anxiety
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Study
Populatio
n

N
Dosage
and
Duration

Primary
Outcome

Result Citation

Daldegan-

Bueno et

al.

(LSDDEP1

)

MDD 19

8-20 µg

twice

weekly for

8 weeks

MADRS

Score

59.5%

reduction

in MADRS

scores

from

baseline.

[10]

Molla et al.

(2023)

Moderately

Depressed
39

Single 26

µg dose

Depression

Scale

Decrease

in

depression

scores 48

hours post-

dose.

[7]

Polito et al.

(2019)

Healthy

Volunteers
98

Self-

reported

microdosin

g for 6

weeks

DASS -

Depression

Significant

decrease

in

depression

scores.

[15]

Murphy et

al.

(MDLSD)

Healthy

Males
80

10 µg

every 3rd

day for 6

weeks

Mood

No

sustained

improveme

nts in

mood at 6

weeks.

[12]

Table 2: Cognitive and Physiological Effects of LSD Microdosing
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Study
Populatio
n

N
Dosage
and
Duration

Outcome
Measure

Result Citation

Murphy et

al.

(MDLSD)

Healthy

Males
80

10 µg

every 3rd

day for 6

weeks

Cognition

No

sustained

improveme

nts in

cognition at

6 weeks.

[12]

de Wit et

al. (2022)

Healthy

Volunteers
-

13 µg or 26

µg every 3-

4 days

Mood &

Cognition

No

significant

improveme

nt in mood

or

cognition.

[3]

Murphy et

al.

(MDLSD)

Healthy

Males
80

10 µg

every 3rd

day for 6

weeks

Sleep

Duration

Significant

increase of

24.3

minutes

the night

after

dosing.

[12]

Hutten et

al. (2021)

Healthy

Volunteers
24

5, 10, or 20

µg

Plasma

BDNF

Significant

increase in

plasma

BDNF

levels 4-6

hours post-

administrati

on.

[12]

IV. Visualizations: Pathways and Workflows
A. Signaling Pathway of Lysergamides
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Lysergamides, like LSD, exert their primary psychoactive effects through their interaction with

the serotonin system. The diagram below illustrates the key signaling cascade initiated by the

binding of LSD to the 5-HT2A receptor.

Lysergamide Signaling Cascade

Presynaptic Neuron Postsynaptic Neuron

Serotonin

5-HT2A Receptor

 Endogenous Ligand

LSD

 Binds to

mTORC1

 Activates

AMPA Receptor

 Activates

BDNF Expression

 Promotes

Increased Neuroplasticity
(Synaptogenesis, etc.)

 Leads to

Click to download full resolution via product page

Caption: Lysergamide binding to 5-HT2A receptors activates mTORC1, promoting

neuroplasticity.
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This activation of the 5-HT2A receptor, a G-protein coupled receptor, leads to downstream

signaling cascades, including the activation of the mammalian target of rapamycin complex 1

(mTORC1) pathway.[12][16] This pathway is crucial for synaptic plasticity, and its activation by

lysergamides may underlie some of the reported therapeutic effects.[12][16] Research has

shown that LSD can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a

key molecule involved in neuronal growth and survival.[12]

B. Experimental Workflow for a Randomized Controlled
Trial
The diagram below outlines a typical workflow for a rigorous, placebo-controlled clinical trial of

lysergamide microdosing.
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Typical RCT Workflow for Microdosing Research

Phase 1: Screening & Baseline

Phase 2: Randomization

Phase 3: Intervention (e.g., 6-8 weeks)

Phase 4: Post-Intervention

Recruitment &
Informed Consent

Baseline Assessments
(MADRS, fMRI, EEG, etc.)

Randomization

Group A:
LSD Microdose

(e.g., 10µg every 3 days)

Group B:
Placebo

Daily Monitoring
(Mood, Side Effects)

End-of-Treatment Assessments
(MADRS, fMRI, EEG, etc.)

Weekly/Bi-weekly Visits
(Psychiatric Assessments)

Follow-up Assessments
(e.g., 1, 3, 6 months)

Click to download full resolution via product page

Caption: Standard workflow for a microdosing randomized controlled trial (RCT).

This workflow ensures that the study is conducted in a systematic and unbiased manner, from

initial participant screening to long-term follow-up.
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V. Discussion and Future Directions
The methodologies for researching lysergamide microdosing are becoming increasingly

sophisticated and standardized. Current evidence from controlled trials suggests that while

microdosing is generally safe and well-tolerated in controlled settings, its therapeutic efficacy

for mood and cognitive enhancement remains a subject of ongoing investigation.[3][12] Some

studies in clinical populations show promising results, particularly for depression, but these are

often from open-label trials and require confirmation in larger, placebo-controlled studies.[10]

Key considerations for future research include:

Dose-finding studies: To determine the optimal microdose for different conditions and

individuals.

Active placebos: To better control for the powerful expectancy effects associated with

psychedelics.[5][6]

Long-term studies: To assess the safety and sustainability of effects over extended periods.

Investigation in diverse clinical populations: To explore the potential of microdosing for other

conditions beyond depression.

By employing rigorous methodologies as outlined in these notes, the scientific community can

continue to build a robust evidence base to either support or refute the claims surrounding

microdosing and to determine its potential role in pharmacotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MDLSD: study protocol for a randomised, double-masked, placebo-controlled trial of
repeated microdoses of LSD in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1675752?utm_src=pdf-body
https://neurosciencenews.com/lsd-microdosing-20085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030196/
https://pubmed.ncbi.nlm.nih.gov/41202873/
https://pubmed.ncbi.nlm.nih.gov/39182140/
https://www.researchgate.net/publication/383397400_LSDDEP2_study_protocol_for_a_randomised_double-dummy_triple-blind_active_placebo-controlled_parallel_groups_trial_of_LSD_microdosing_in_patients_with_major_depressive_disorder
https://www.benchchem.com/product/b1675752?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33892777/
https://pubmed.ncbi.nlm.nih.gov/33892777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. MDLSD: study protocol for a randomised, double-masked, placebo-controlled trial of
repeated microdoses of LSD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

3. neurosciencenews.com [neurosciencenews.com]

4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

5. LSDDEP2: study protocol for a randomised, double-dummy, triple-blind, active placebo-
controlled, parallel groups trial of LSD microdosing in patients with major depressive disorder
- PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. LSD and Depression: is Microdosing the new Antidepressant? — The Human Behavioral
Pharmacology Laboratory [hbpl.uchicago.edu]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. LSD microdosing in major depressive disorder: results from an open-label trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Microdosing psychedelics has no impact on cognitive function in naturalistic settings -
MedCrave online [medcraveonline.com]

12. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience -
PMC [pmc.ncbi.nlm.nih.gov]

13. Side effects of microdosing lysergic acid diethylamide and psilocybin: A systematic
review of potential physiological and psychiatric outcomes - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. A systematic study of microdosing psychedelics | PLOS One [journals.plos.org]

16. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the
excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Lysergamide
Microdosing Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675752#microdosing-research-methodologies-for-
lysergamides]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8062934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8062934/
https://neurosciencenews.com/lsd-microdosing-20085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494066/
https://pubmed.ncbi.nlm.nih.gov/39182140/
https://pubmed.ncbi.nlm.nih.gov/39182140/
https://pubmed.ncbi.nlm.nih.gov/39182140/
https://www.researchgate.net/publication/383397400_LSDDEP2_study_protocol_for_a_randomised_double-dummy_triple-blind_active_placebo-controlled_parallel_groups_trial_of_LSD_microdosing_in_patients_with_major_depressive_disorder
http://hbpl.uchicago.edu/what-are-we-doing/2024/8/14/lsd-and-depression-is-microdosing-the-new-antidepressant
http://hbpl.uchicago.edu/what-are-we-doing/2024/8/14/lsd-and-depression-is-microdosing-the-new-antidepressant
https://www.researchgate.net/publication/397296324_LSD_microdosing_in_major_depressive_disorder_results_from_an_open-label_trial
https://www.researchgate.net/publication/397469893_Participant_Experiences_of_Microdosed_Lysergic_Acid_Diethylamide_in_a_6-Week_Randomised_Controlled_Trial
https://pubmed.ncbi.nlm.nih.gov/41202873/
https://pubmed.ncbi.nlm.nih.gov/41202873/
https://medcraveonline.com/JPCPY/microdosing-psychedelics-has-no-impact-on-cognitive-function-in-naturalistic-settings.html
https://medcraveonline.com/JPCPY/microdosing-psychedelics-has-no-impact-on-cognitive-function-in-naturalistic-settings.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030196/
https://pubmed.ncbi.nlm.nih.gov/40058407/
https://pubmed.ncbi.nlm.nih.gov/40058407/
https://pubmed.ncbi.nlm.nih.gov/40058407/
https://www.researchgate.net/publication/389665189_Side_Effects_of_Microdosing_Lysergic_Acid_Diethylamide_and_Psilocybin_A_Systematic_Review_of_Potential_Physiological_and_Psychiatric_Outcomes
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0211023
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865169/
https://www.benchchem.com/product/b1675752#microdosing-research-methodologies-for-lysergamides
https://www.benchchem.com/product/b1675752#microdosing-research-methodologies-for-lysergamides
https://www.benchchem.com/product/b1675752#microdosing-research-methodologies-for-lysergamides
https://www.benchchem.com/product/b1675752#microdosing-research-methodologies-for-lysergamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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